tetrasodium;hypochlorite;phosphate

Description

Contextualization of Reactive Chlorine Species and Phosphate (B84403) Chemistry Interactions

Reactive chlorine species (RCS), such as the hypochlorite (B82951) ion (ClO⁻), are potent oxidizing agents. labproinc.com Hypochlorite is the key component of household bleach and is known for its disinfecting properties, which stem from its ability to readily donate oxygen atoms and cause oxidation in other molecules. labproinc.com The reactivity of hypochlorite is influenced by pH; in acidic conditions, it forms hypochlorous acid (HOCl), a more powerful disinfectant. labproinc.com

Phosphate chemistry, on the other hand, involves the various forms of the phosphate ion (PO₄³⁻) and its derivatives. Phosphates are integral to numerous biological and industrial processes. In the context of hypochlorite-phosphate systems, phosphates can act as stabilizers and may enhance certain properties of the compound. ontosight.ai The interaction between the highly reactive hypochlorite and the more stable phosphate creates a compound with a unique balance of reactivity and stability.

Evolution of Research in Chlorinated Phosphate Compounds

The study of chlorinated compounds has a long history, with early research focusing on the synthesis and properties of various chlorinated substances. The industrial production of key phosphorus derivatives often involves reactions with chlorine to form compounds like phosphorus trichloride (B1173362) (PCl₃) and phosphorus pentachloride (PCl₅). mdpi.com Research into organophosphorus compounds, some of which have applications as chemical warfare agents, also contributed to the foundational knowledge of phosphorus-chlorine interactions. mdpi.com

The development of chlorinated phosphate compounds for specific applications, such as flame retardants and plasticizers, marked a significant evolution in this field. researchgate.netmdpi.com Researchers have explored the use of various chlorinated phosphate esters to improve the fire safety and mechanical properties of polymers. mdpi.comrsc.org This line of inquiry has led to a deeper understanding of how the presence of both chlorine and phosphorus within a single molecule influences its behavior and performance in complex systems.

Scope and Significance of Advanced Studies on Hypochlorite-Phosphate Interactions

Advanced studies into hypochlorite-phosphate interactions are crucial for harnessing the full potential of these chemical systems. Research has delved into the synergistic effects of combining hypochlorite and phosphate, particularly in applications like disinfection and water treatment. ontosight.ai For instance, investigations into the use of phosphate-based corrosion inhibitors in water distribution systems have examined their impact on chlorine degradation and the formation of disinfection byproducts. researchgate.net

The significance of this research lies in the potential to develop more effective and stable disinfectants, cleaners, and other chemical agents. Understanding the intricate interactions between hypochlorite and phosphate can lead to the formulation of products with enhanced performance and a better understanding of their environmental and chemical behavior. For example, studies on the interaction of sodium hypochlorite with other chemicals in endodontic treatments highlight the importance of understanding these complex chemical reactions to avoid undesirable precipitates and ensure efficacy. nih.govjodend.com

Overview of Key Chemical Entities and Their Roles within the System

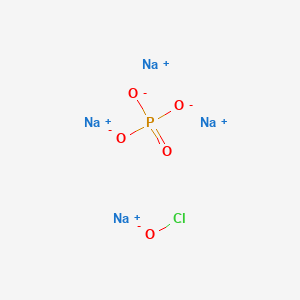

The primary chemical entities within the tetrasodium (B8768297) hypochlorite phosphate system are the sodium cation (Na⁺), the hypochlorite anion (ClO⁻), and the phosphate anion (PO₄³⁻).

Sodium Cation (Na⁺): As a counter-ion, sodium facilitates the formation of the solid salt, tetrasodium hypochlorite phosphate.

Hypochlorite Anion (ClO⁻): This is the reactive component of the system, responsible for its oxidizing and disinfecting properties. labproinc.com The hypochlorite ion is a powerful biocide due to its ability to disrupt essential cellular processes in microorganisms. nih.gov

Phosphate Anion (PO₄³⁻): The phosphate component is believed to contribute to the stability of the compound. ontosight.ai In aqueous solutions, phosphates can also act as buffering agents and can interact with metal ions, a property that is relevant in water treatment applications. chembk.com

Interactive Data Table: Properties of Tetrasodium Hypochlorite Phosphate

| Property | Value | Reference |

| CAS Number | 56802-99-4 | chemicalbook.com |

| Molecular Formula | ClNa₄O₅P | |

| Appearance | White crystals | chembk.comchemicalbook.com |

| Water Solubility | 25 at 25℃ | chemicalbook.com |

| Stability | Stable at room temperature | chembk.comchemicalbook.com |

Properties

CAS No. |

56802-99-4 |

|---|---|

Molecular Formula |

ClNa4O5P |

Molecular Weight |

238.38 g/mol |

IUPAC Name |

tetrasodium;hypochlorite;phosphate |

InChI |

InChI=1S/ClO.4Na.H3O4P/c1-2;;;;;1-5(2,3)4/h;;;;;(H3,1,2,3,4)/q-1;4*+1;/p-3 |

InChI Key |

GJVHTMFBBZFLEO-UHFFFAOYSA-K |

Canonical SMILES |

[O-]P(=O)([O-])[O-].[O-]Cl.[Na+].[Na+].[Na+].[Na+] |

Color/Form |

White crystalline solid |

solubility |

Approximately 20 wt % at 25 °C |

Origin of Product |

United States |

Synthesis and Formation Pathways of Hypochlorite Phosphate Complexes and Reaction Products

Mechanistic Studies of Reaction Between Sodium Hypochlorite (B82951) and Phosphate (B84403) Species

The reaction between sodium hypochlorite and phosphate species is a complex process governed by several factors. The commercial process typically involves reacting a sodium hypochlorite solution with a hot sodium phosphate liquor. google.com This liquor is generally a "di-tri liquor," meaning it is slightly less alkaline than pure trisodium (B8492382) phosphate. google.com

The primary reactive species from sodium hypochlorite (NaOCl) in aqueous solutions is hypochlorous acid (HOCl). ontosight.ai The reaction involves the oxidation of trisodium phosphate by this hypochlorous acid. ontosight.ai In solution, trisodium phosphate (Na₃PO₄) hydrolyzes to produce hydroxide (B78521) ions (OH⁻), creating a highly alkaline environment with a pH of approximately 12 for a 1% solution. echemi.comwikipedia.orgatamanchemicals.com This high pH acts as a buffer and stabilizer for the sodium hypochlorite, prolonging its shelf life. echemi.comstackexchange.com While the hypochlorite ion (OCl⁻) is present, it is not believed to react directly with the phosphate ions (PO₄³⁻ and HPO₄²⁻). echemi.com The reaction can lead to the formation of various chlorinated compounds, including sodium chlorite (B76162) (NaClO₂) and sodium chlorate (B79027) (NaClO₃), depending on the specific reaction conditions. ontosight.ai

The precise ratio of reactants is crucial for maximizing the yield and quality of the final product. Research indicates that optimal results are achieved when the sodium phosphate liquor has a specific composition before the addition of sodium hypochlorite. The molar ratio of sodium to phosphorus (Na/P) and the concentration of the reactants significantly influence the distribution of products and the chlorine recovery efficiency. google.com

Table 1: Recommended Reactant Conditions for Chlorinated Trisodium Phosphate Synthesis

| Parameter | Recommended Range | Source |

| Na/P Mole Ratio in Phosphate Liquor | 2.60 to 2.85 | google.com |

| Na₂O Content in Liquor (at 90-100°C) | ~26.0% to ~28.0% by weight | google.com |

| Available Chlorine in NaOCl Solution | > 14% | google.com |

| Final Available Chlorine in Mixture | ~4.25% to ~5.0% by weight | google.com |

It is critical that the phosphate liquor is a true solution, as the presence of undissolved solids has been shown to decrease the efficiency of chlorine recovery. google.com The amount of sodium hypochlorite solution added is determined by the desired total chlorine content in the final product. google.com

Temperature and pH are critical parameters that must be carefully controlled to ensure efficient reaction kinetics and high product yields. The high alkalinity of the trisodium phosphate solution (pH 11.5-12.5) is essential for stabilizing the hypochlorite. fao.org

The temperature of the reaction mixture is particularly important. The initial hot sodium phosphate liquor is typically prepared at a temperature between 90°C and 100°C to ensure complete dissolution of the components. google.com After the addition of the sodium hypochlorite solution, the resulting mixture's temperature should be maintained within a narrow range.

Table 2: Impact of Temperature on Reaction

| Temperature Range | Effect | Source |

| 90°C - 100°C | Optimal for dissolving phosphate liquor components. | google.com |

| 70°C - 80°C | Ideal for mixing phosphate liquor and hypochlorite solution. Ensures a true solution and minimizes chlorine loss. | google.com |

| > 80°C | Leads to unacceptable loss of available chlorine. | google.com |

| 65°C - 70°C | Melting range of the chlorinated trisodium phosphate product. | google.com |

| < 60°C | The product may become unstable. | aussiebrewmakers.com.au |

Maintaining the temperature between 70°C and 80°C is a balance between keeping the components in a true solution and preventing the thermal degradation of the hypochlorite, which would result in a loss of available chlorine. google.com

The term "chlorinated trisodium phosphate" is considered a misnomer, as the final product is not a single compound but a complex crystalline adduct. google.com The chemical formula is often represented as 4(Na₃PO₄·11H₂O)·NaOCl. google.comatamanchemicals.com It is more accurately described as a crystalline material composed of sodium phosphate (Na₃PO₄), disodium (B8443419) hydrogen phosphate (Na₂HPO₄), sodium hypochlorite (NaOCl), sodium chloride (NaCl), and water (H₂O). google.com

During the reaction, various by-products and impurities can form. These can include:

Sodium Chlorite (NaClO₂) ontosight.ai

Sodium Chlorate (NaClO₃) ontosight.ai

Sodium Chloride (NaCl) google.com

Disodium Hydrogen Phosphate Dihydrate (Na₂HPO₄·2H₂O) google.com

The available chlorine, which is a key measure of the product's effectiveness for bleaching and sterilization, is supplied by the sodium hypochlorite and sodium chloride components. google.com

By-product Characterization and Formation Mechanisms within Hypochlorite-Phosphate Reactions

The reaction between sodium hypochlorite and trisodium phosphate can lead to the formation of several by-products, with the most significant being sodium chlorite (NaClO₂) and sodium chlorate (NaClO₃). chemicalbook.com The presence and concentration of these by-products are influenced by reaction conditions such as reactant concentrations, pH, temperature, and reaction time. chemicalbook.com

The formation of sodium chlorate is a primary concern as it represents a loss of available chlorine and can impact the efficacy of the final product. The principal mechanism for chlorate formation is the disproportionation of the hypochlorite ion (OCl⁻). This reaction is relatively slow at room temperature but is significantly accelerated at elevated temperatures. For instance, at 80°C, the reaction is rapid and can lead to high yields of chlorate ions. stackexchange.com

The reaction can be summarized as follows: 3OCl⁻ → ClO₃⁻ + 2Cl⁻

The presence of trisodium phosphate can help to stabilize the hypochlorite and reduce the rate of this degradation by controlling the pH of the solution. stackexchange.com

Characterization of the various chlorine-containing species in the reaction mixture is crucial for quality control. Ion chromatography is a powerful analytical technique used to identify and quantify different chlorine oxyanions. This method can effectively separate and detect chlorite (ClO₂⁻), chloride (Cl⁻), and chlorate (ClO₃⁻) ions in solution. nih.gov However, the direct detection of the hypochlorite ion (OCl⁻) by ion chromatography can be challenging. nih.gov

Spectroscopic methods, such as UV/Vis absorption spectroscopy, can also be employed for characterization. Sodium hypochlorite solutions exhibit a characteristic maximum absorption wavelength at 292 nm. nih.govplos.org

The table below outlines the common by-products and the factors that influence their formation.

| By-product | Chemical Formula | Formation Mechanism | Factors Favoring Formation |

| Sodium Chlorite | NaClO₂ | Oxidation of trisodium phosphate by hypochlorous acid. chemicalbook.com | Dependent on reactant concentrations, pH, temperature, and reaction time. chemicalbook.com |

| Sodium Chlorate | NaClO₃ | Disproportionation of the hypochlorite ion. stackexchange.com | Elevated temperatures (e.g., 80°C), concentrated solutions. stackexchange.com |

| Sodium Chloride | NaCl | A by-product of the disproportionation of hypochlorite. stackexchange.com | Conditions that favor the formation of sodium chlorate. stackexchange.com |

Chemical Reactivity and Mechanistic Investigations of Hypochlorite Phosphate Systems

Redox Chemistry and Electron Transfer Processes in Hypochlorite-Phosphate Solutions

Hypochlorite (B82951) is recognized as the most potent oxidizing agent among the chlorine oxyanions, a property that is enhanced in acidic conditions. This oxidizing capability is fundamental to its application as a bleaching agent and disinfectant. wikipedia.org The transfer of electrons is a central process in many biological systems, including cellular respiration and photosynthesis, where it drives the synthesis of ATP. nih.gov In hypochlorite-phosphate systems, the redox chemistry involves the transfer of electrons from a substrate to the hypochlorite ion, resulting in the oxidation of the substrate and the reduction of chlorine from an oxidation state of +1 in ClO⁻ to -1 in Cl⁻. ausetute.com.au

Hypochlorite is an effective oxidizing agent for various phosphate-containing organic substrates, notably organophosphorus pesticides (OPs). Many OPs contain a thiophosphorus (P=S) group, which often exhibits low inhibitory activity towards acetylcholinesterase. Hypochlorite treatment can oxidize these P=S compounds into their corresponding P=O analogues. nih.govnih.gov These oxygen analogues, or oxons, are significantly more potent inhibitors of acetylcholinesterase. nih.gov

This oxidative conversion dramatically increases the sensitivity of detection methods for these pesticides. For example, pretreatment with calcium hypochlorite has been shown to improve the detection sensitivity of certain OPs by as much as two to seven orders of magnitude. nih.gov The reaction involves the conversion of the P=S moiety to P=O, leading to a more potent and stable inhibitory effect on the enzyme. nih.gov

Research has demonstrated that hypochlorous acid (HOCl) is the primary oxidant responsible for the degradation of organophosphate pesticides like chlorpyrifos. researchgate.net The oxidation of chlorpyrifos by free chlorine follows first-order kinetics with respect to both the pesticide and the oxidant. The rate of this oxidation reaction increases as the pH decreases, which is consistent with HOCl being a more powerful oxidant than the hypochlorite ion (OCl⁻). researchgate.net

Table 1: Effect of Hypochlorite Oxidation on Organophosphorus Pesticides

| Pesticide | Original Moiety | Oxidized Moiety | Effect on Acetylcholinesterase Inhibition | Reference |

|---|---|---|---|---|

| Thiophosphorus Pesticides | P=S | P=O | Enhanced activity | nih.gov |

| Chlorpyrifos | P=S | P=O | Rapid oxidation to chlorpyrifos oxon | researchgate.net |

| Diazinon | P=S | P=O | Enhanced anti-ChE activities | nih.gov |

| Fenitrothion | P=S | P=O | Enhanced anti-ChE activities | nih.gov |

This table is interactive. Click on the headers to sort the data.

In biological contexts, particularly within the immune system, reactive oxygen species (ROS) play a crucial role. The enzyme myeloperoxidase (MPO), found in phagocytic cells like neutrophils, catalyzes the production of hypochlorous acid (HOCl) from hydrogen peroxide and chloride ions. wikipedia.orgnih.gov This endogenously produced HOCl is a major ROS used to kill pathogens. wikipedia.org

When hypochlorite or HOCl interacts with biomolecules, it can lead to oxidation and chlorination reactions. In the presence of lipids, for instance, HOCl can generate lipid hydroperoxides, especially when a radical initiator is available. nih.gov The interaction of hypochlorite with various organic and inorganic compounds can generate other reactive species. While the direct interaction between hypochlorite and phosphate (B84403) does not typically generate ROS, the broader chemical environment and the presence of substrates dictate the potential for ROS formation. For example, the decomposition of hypochlorite can produce oxygen, particularly when catalyzed by certain metal oxides. wikipedia.orgresearchgate.net The focus of ROS in these systems is often on the reactivity of HOCl itself, which is a primary oxidant produced by enzymes like MPO. nih.gov

Speciation and Equilibria of Hypochlorite and Hypochlorous Acid in Phosphate Buffer Systems

The chemical species present in a hypochlorite solution are highly dependent on the pH. An equilibrium exists between hypochlorous acid (HOCl), a weak acid, and its conjugate base, the hypochlorite ion (OCl⁻). wikipedia.orgbridgew.edu This equilibrium is critical because HOCl is generally a more effective disinfectant and a stronger oxidizing agent than OCl⁻. researchgate.netviu.ca

The governing equilibrium reaction is: HOCl ⇌ H⁺ + OCl⁻ rsc.org

The distribution between HOCl and OCl⁻ is governed by the pH of the solution and the pKa of hypochlorous acid, which is approximately 7.5. wikipedia.orgnih.gov

At acidic pH (below 3): Chlorine gas (Cl₂) becomes the dominant species. researchgate.net

At weakly acidic to neutral pH (approx. 3 to 7.5): Hypochlorous acid (HOCl) is the predominant species. researchgate.netresearchgate.net

Around pH 7.5: The concentrations of HOCl and OCl⁻ are approximately equal. researchgate.net

At alkaline pH (above 7.5): The hypochlorite ion (OCl⁻) becomes the dominant species. researchgate.netresearchgate.net

This pH-dependent distribution is crucial for applications. For example, to achieve a high concentration of the more potent HOCl, the pH must be maintained in the neutral to slightly acidic range. researchgate.net

Table 2: pH-Dependent Distribution of Chlorine Species

| pH Value | Predominant Chlorine Species | Approximate Percentage of HOCl | Approximate Percentage of OCl⁻ |

|---|---|---|---|

| < 3 | Cl₂ | Low | Very Low |

| 4.0 | HOCl | ~100% | ~0% |

| 6.0 | HOCl | ~97% | ~3% |

| 7.5 (pKa) | HOCl / OCl⁻ | ~50% | ~50% |

| 8.0 | OCl⁻ | ~22% | ~78% |

| 9.5 | OCl⁻ | <1% | >99% |

This table is interactive and data is estimated based on the pKa of 7.5. Click on the headers to sort.

The buffering capacity of phosphate systems plays a direct role in modulating the reactivity of hypochlorite solutions. By maintaining a stable pH, phosphate buffers ensure a consistent ratio of HOCl to OCl⁻, which in turn leads to predictable and sustained chemical activity. google.comnih.gov

Studies have shown that the antimicrobial efficacy of hypochlorite is significantly affected by pH. For instance, the inactivation of Listeria monocytogenes by hypochlorite is more rapid at lower pH values (4.5 to 6.5) compared to higher pH values (8.5), corresponding to the higher prevalence of HOCl. nih.gov A sodium hypochlorite solution buffered with phosphate to a physiological pH of 7.4 was found to be more effective in killing Staphylococcus aureus than unbuffered or sodium bicarbonate-buffered solutions. nih.gov

However, the stability of the buffered solution is also a factor. Some phosphate-buffered hypochlorite solutions have shown a decrease in pH over time, leading to a corresponding decrease in antibacterial activity. nih.gov Therefore, a well-formulated phosphate buffer, such as a combination of NaH₂PO₄ and Na₂HPO₄, is necessary to maintain a stable pH and, consequently, stable hypochlorite reactivity over time. nih.gov The presence of phosphate can also inhibit the catalytic decomposition of hypochlorite by certain metal ions, further influencing its stability and reactivity. researchgate.net

Reaction Kinetics and Catalytic Effects within Hypochlorite-Phosphate Media

The kinetics of reactions involving hypochlorite are strongly influenced by factors such as pH, temperature, and the concentration of reactants. nih.govrdd.edu.iq As discussed, pH is a critical parameter, with reaction rates for oxidation and disinfection often increasing at lower pH values due to the higher concentration of the more reactive HOCl. researchgate.net For example, the rate of oxidation of the pesticide diazinon by aqueous chlorine increases as the pH decreases. researchgate.net

Temperature also plays a significant role. Studies on the disinfection kinetics of Listeria monocytogenes in a phosphate buffer showed that hypochlorite exhibited higher antimicrobial activity at higher temperatures. nih.gov The rate constants for disinfection reactions have been shown to increase with temperature. researchgate.netresearchgate.net

Table 3: Rate Constants for Disinfection at Different Temperatures

| Temperature (°C) | Rate Constant (k) [L / (mole min)] | Reference |

|---|---|---|

| 20 | 1.3791 x 10⁻⁵ | researchgate.net |

| 29 | 3.0806 x 10⁻⁵ | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Catalytic effects can significantly alter the reaction pathways and kinetics in hypochlorite-phosphate media. The decomposition of hypochlorite to oxygen and chloride, for instance, can be catalyzed by various transition metal oxides, such as those of cobalt, nickel, and copper. researchgate.net The presence of phosphate can influence these catalytic processes. Research has shown that phosphate can inhibit the catalytic effect of copper ions (Cu²⁺) on hypochlorite decomposition, almost eliminating it at sufficient concentrations. researchgate.net However, for solid copper corrosion products (e.g., Cu(OH)₂, Cu₂O, CuO), phosphate preferentially inhibits the formation of bromate (B103136) rather than brominated disinfection by-products, and significant catalytic activity can remain even at high phosphate concentrations. researchgate.net In some industrial processes, catalysts like NiO on a corundum support are used for the controlled decomposition of hypochlorite solutions in trickle-bed reactors, a process that is also managed by controlling pH and temperature. google.com

Interactions with Chelating Agents and Phosphonates in Complex Systems

The inclusion of chelating agents and phosphonates in hypochlorite-phosphate systems is critical for various industrial and cleaning applications where the control of metal ions is necessary. However, the strong oxidizing nature of hypochlorite presents challenges to the stability and efficacy of these agents. This section explores the chemical interactions between hypochlorite-phosphate solutions and two commonly used compounds: Tetrasodium (B8768297) Ethylenediaminetetraacetic Acid (Na4EDTA) and 1-Hydroxyethane 1,1-Diphosphonic Acid (HEDP) salts.

Compatibility and Reactivity with Tetrasodium Ethylenediaminetetraacetic Acid (Na4EDTA)

The compatibility of Na4EDTA with sodium hypochlorite solutions is a critical factor in formulations where both substances are present. Research indicates that the interaction is complex and time-dependent, leading to a reduction in the concentration of free available chlorine (FAC). A study confirmed through nuclear magnetic resonance (NMR) analysis that the reaction between sodium hypochlorite and EDTA results in a slow but progressive degradation of the EDTA molecule researchgate.netnih.gov.

The stability of these mixtures is significantly influenced by the concentration of the reactants. For instance, a mixture of 5% sodium hypochlorite with 18% Na4EDTA demonstrated a rapid and substantial loss of available chlorine, with a 95% reduction observed after just one minute nih.gov. In contrast, more dilute mixtures, such as 1% NaOCl with 3% Na4EDTA, exhibit greater stability, though this stability is maintained for a limited duration of about 30 minutes nih.gov. The alkaline nature of Na4EDTA, with a pH of around 11-12, contributes to a more stable combination with NaOCl compared to other forms of EDTA, as the higher pH helps to maintain the effectiveness of the hypochlorite researchgate.netnih.gov. However, even with alkaline tetrasodium EDTA, it is recommended that the mixture be prepared immediately before use to minimize the reduction of free available chlorine nih.gov.

The reaction between NaOCl and EDTA is exothermic, and in addition to the depletion of active chlorine, it can lead to a decrease in the pH of the solution, which further impacts the stability and efficacy of the hypochlorite researchgate.net. While some sources suggest that EDTA is not stable in hypochlorite solutions for long-term storage in commercial products, for immediate use applications, the degradation is slow enough that both components can still be effective echemi.com.

Table 1: Stability of Na4EDTA in Sodium Hypochlorite Solutions

| NaOCl Concentration | Na4EDTA Concentration | Time | Remaining Available Chlorine (%) | Reference |

|---|---|---|---|---|

| 5% | 18% | 1 minute | 5% | nih.gov |

| 1% | 3% | 30 minutes | Stable within this period | nih.gov |

| 5% | 10% | Progressive decline | Concentration-dependent | researchgate.netnih.gov |

Chemical Effects with 1-Hydroxyethane 1,1-Diphosphonic Acid (HEDP) Salts

Salts of 1-Hydroxyethane 1,1-Diphosphonic Acid (HEDP), also known as etidronate, have been investigated as an alternative to EDTA for use in hypochlorite solutions. Studies have shown that HEDP exhibits better short-term compatibility with sodium hypochlorite compared to Na4EDTA nih.gov. For example, a solution containing 18% Na4HEDP in 5% NaOCl showed only a 16% loss of initially available chlorine after one hour nih.gov.

The stability of HEDP in NaOCl is, however, dependent on both the concentration of NaOCl and the temperature. A study on the short-term storage stability of NaOCl solutions combined with 9.0% Dual Rinse HEDP powder revealed that at 23°C, a 5.0% NaOCl solution lost 20% of its available chlorine after one hour, while 2.5% and 1.0% NaOCl solutions maintained this level for 2 and 4 hours, respectively nih.govresearchgate.net. Heating these mixtures to 60°C resulted in a complete loss of available chlorine within one hour, whereas refrigeration at 5°C preserved a high level of available chlorine for up to 7 hours nih.govresearchgate.net.

The addition of HEDP to NaOCl solutions also influences their physical properties. It has been observed to increase the surface tension and viscosity of the resulting solution nih.govmdpi.com. While HEDP is considered a "soft" chelator and less aggressive than EDTA, its ability to be used in a direct combination with NaOCl offers the advantage of an all-in-one disinfecting and chelating irrigant nih.gov.

Table 2: Effect of HEDP on Available Chlorine in NaOCl Solutions at 23°C

| Initial NaOCl Concentration | HEDP Concentration | Time | Available Chlorine Loss (%) | Reference |

|---|---|---|---|---|

| 5.0% | 9.0% | 1 hour | 20% | nih.govresearchgate.net |

| 2.5% | 9.0% | 2 hours | ~20% | nih.govresearchgate.net |

| 1.0% | 9.0% | 4 hours | ~20% | nih.govresearchgate.net |

Influence on Complexation Capacity of Chelators in Hypochlorite Presence

A crucial aspect of combining chelating agents with hypochlorite is the preservation of their ability to sequester metal ions. Research has shown that despite the chemical interaction and degradation, both Na4EDTA and HEDP retain a significant portion of their calcium complexation capacity in the presence of sodium hypochlorite over short periods.

One study found that after 60 minutes in a sodium hypochlorite solution, Na4HEDP lost 24% of its calcium complexation capacity, while Na4EDTA experienced a slightly higher loss of 34% nih.gov. This indicates that while there is a reduction in chelating ability, a substantial portion remains active within a typical timeframe for many applications. The presence of hypochlorite appears to have a limited initial effect on the calcium-chelating ability of both compounds nih.gov. The continuous chelation concept, particularly with HEDP, relies on the fact that it can still effectively condition inorganic components even while in a hypochlorite solution nih.gov. The use of NaOCl as a final flush after a chelating agent can, however, alter the effectiveness of the chelator on mineral content semanticscholar.org.

Table 3: Loss of Calcium Complexation Capacity in NaOCl Solution after 60 Minutes

| Chelating Agent | Loss of Complexation Capacity (%) | Reference |

|---|---|---|

| Na4HEDP | 24% | nih.gov |

| Na4EDTA | 34% | nih.gov |

Degradation and Modification of Organic and Inorganic Substrates by Hypochlorite-Phosphate Solutions

Hypochlorite-phosphate solutions are effective agents for the degradation and modification of a wide range of organic and inorganic substrates. Their utility stems from the strong oxidizing power of hypochlorite, which is modulated by the phosphate buffer system.

Oxidation of Amino Acids and Proteins in Hypochlorite-Phosphate Environments

Hypochlorite is a potent oxidant of amino acids, peptides, and proteins nih.govresearchgate.net. The reaction of hypochlorous acid (HOCl) with proteins is a primary mechanism of its antimicrobial and cleaning action. Proteins are major targets for HOCl due to their abundance and high reactivity nih.gov. The oxidation process can lead to side-chain modification, backbone fragmentation, and cross-linking of proteins acs.org.

The reaction with protein amine groups leads to the formation of chloramines, which are themselves oxidizing agents nih.govscispace.com. The formation of these chloramines can account for a significant portion (20-30%) of the consumed HOCl nih.gov. These chloramines can subsequently decompose, leading to the formation of nitrogen-centered radicals, which can contribute to protein fragmentation nih.govscispace.com. The rate of reaction of HOCl with different amino acid side chains varies significantly, with methionine and cysteine being the most reactive, followed by histidine, tryptophan, and lysine acs.org. The oxidation of proteins by hypochlorite can be observed through the formation of carbonyls, which are stable markers of protein oxidation researchgate.net.

Table 4: Second-Order Rate Constants for the Reaction of HOCl with Protein Side Chains

| Amino Acid Residue | Rate Constant (M⁻¹ s⁻¹) | Reference |

|---|---|---|

| Methionine (Met) | 3.8 x 10⁷ | acs.org |

| Cysteine (Cys) | 3.0 x 10⁷ | acs.org |

| Histidine (His) | 1.0 x 10⁵ | acs.org |

| Tryptophan (Trp) | 1.1 x 10⁴ | acs.org |

| Lysine (Lys) | 5.0 x 10³ | acs.org |

| Tyrosine (Tyr) | 44 | acs.org |

| Arginine (Arg) | 26 | acs.org |

Saponification and Neutralization Reactions

In addition to its oxidative capabilities, sodium hypochlorite in alkaline phosphate solutions facilitates saponification and neutralization reactions, which are crucial for cleaning and decontamination processes.

Saponification is a process that involves the hydrolysis of fats and oils into glycerol and fatty acid salts, commonly known as soap scielo.brresearchgate.net. Sodium hypochlorite acts as an organic and fat solvent, degrading fatty acids and transforming them into these more soluble components. This action reduces the surface tension of the solution, enhancing its cleaning efficacy scielo.brhhs.gov. The bleaching of fatty acids and oils with hypochlorites is a known industrial process google.com. The cleaning and deodorizing effects of hypochlorite are attributed to both oxidation and hydrolysis (saponification), which render organic dirt water-soluble and non-volatile wikipedia.org.

Neutralization reactions also play a significant role. Sodium hypochlorite can neutralize amino acids, forming water and a salt hhs.gov. This is a key aspect of its mechanism of action on proteins. Fatty acids, which are long-chain carboxylic acids, are insoluble in water. When treated with a base like the alkaline hypochlorite solution, they are neutralized to form carboxylate salts, which are more soluble in water libretexts.orgresearchgate.net. This neutralization process is fundamental to the removal of fatty acid-based soils.

Stabilization Strategies and Formulation Science for Hypochlorite Phosphate Compositions

Elucidating the Role of Phosphate (B84403) Compounds in Hypochlorite (B82951) Stability Enhancement

Phosphate compounds are integral to enhancing the stability of hypochlorite solutions. patsnap.com The compound tetrasodium (B8768297);hypochlorite;phosphate (Na₄(ClO)(PO₄)), for instance, is noted for the added stability provided by its phosphate component. ontosight.ai This stabilization is crucial for its applications in water treatment and disinfection. ontosight.ai In solution, it exhibits the properties of both trisodium (B8492382) phosphate and sodium hypochlorite. nih.gov The mechanism behind this stabilization is thought to involve the formation of more stable molecular structures and the mitigation of factors that promote decomposition. patsnap.comgoogle.com

Different forms of sodium phosphate contribute uniquely to the stabilization of hypochlorite solutions. A patented stabilizer formulation includes sodium phosphate, disodium (B8443419) hydrogen phosphate, and sodium dihydrogen phosphate. google.com

Sodium Phosphate (Trisodium Phosphate): This compound, when combined with sodium hypochlorite, forms a complex that is a non-toxic and efficient cleaning and disinfecting agent. chembk.com It helps in creating a stable formulation. google.com

Disodium Hydrogen Phosphate and Sodium Dihydrogen Phosphate: These two compounds act as potent buffering agents. google.com They are crucial for maintaining the pH of the solution within a stable range, which is a critical factor for hypochlorite stability. google.comwikipedia.orgsigmaaldrich.com

A study on the storage of sodium hypochlorite solutions found that the addition of phosphates, such as orthophosphoric acid and various sodium phosphates, can significantly suppress the decrease in the effective chlorine concentration. google.com The proposed mechanism involves the chelation of metal impurities that catalyze the decomposition of hypochlorous acid. google.com

Development of Multi-Component Stabilizer Systems for Hypochlorite Solutions

To achieve optimal stability, multi-component stabilizer systems are often employed, leveraging the synergistic effects of different additives. patsnap.comgoogle.com These systems can provide a more robust and prolonged stabilization compared to single-component stabilizers.

Combining phosphates with other inorganic compounds, particularly silicates, has proven to be an effective strategy. patsnap.comgoogle.com

Sodium Silicate: This compound contributes to stability by making the solution alkaline, which reduces the concentration of hydrogen ions and prevents the formation of less stable hypochlorous acid. google.com It also adsorbs metal ions that can catalyze decomposition. patsnap.comgoogle.com However, it can form insoluble silicates with calcium and magnesium ions. google.com

A patented formulation for a sodium hypochlorite stabilizer combines sodium phosphate, disodium hydrogen phosphate, sodium dihydrogen phosphate, and sodium silicate. google.com This combination is designed to leverage the advantages of each component while mitigating their individual drawbacks, resulting in a satisfactory level of stability for the sodium hypochlorite solution. google.com

Table 1: Example of a Multi-Component Stabilizer Formulation

| Component | Parts by Weight |

|---|---|

| Sodium Phosphate | 2 |

| Disodium Hydrogen Phosphate | 1 |

| Sodium Dihydrogen Phosphate | 1 |

| Sodium Silicate | 5 |

| Water | 11 |

Source: Google Patents google.com

In addition to inorganic compounds, certain organic agents are effective in stabilizing hypochlorite solutions. A patented method involves adjusting the pH of the sodium hypochlorite solution with phosphate and then adding a protective agent like 8-hydroxyquinoline (B1678124) or phenanthroline. google.com These organic compounds can form stable complexes with metal ions that catalyze decomposition. justia.com

pH Control and its Criticality in Hypochlorite-Phosphate Formulation Stability

Maintaining an optimal pH is paramount for the stability of hypochlorite-phosphate formulations. castlechem.com.au The decomposition of sodium hypochlorite is significantly influenced by pH, with lower pH levels generally leading to decreased stability. castlechem.com.aunih.gov

The stability of sodium hypochlorite solutions is dependent on a pH range of 9 to 14. google.com Research indicates that a pH range of 9.0 to 9.5 offers a good balance between stability and biocidal efficacy. nih.gov Commercial hypochlorite solutions are typically alkaline, with a pH greater than 12, to ensure a longer shelf life. nih.gov The use of phosphate buffers, such as disodium hydrogen phosphate and sodium dihydrogen phosphate, is an effective way to control and maintain the pH within the desired stable range. google.com Stabilizing a sodium hypochlorite solution at a high pH with sodium hydroxide (B78521) has been shown to increase its proteolytic capacity due to a higher alkaline capacity. nih.gov

Mechanisms of Oxidant Decomposition Inhibition in Stabilized Formulations

The decomposition of sodium hypochlorite primarily occurs through two pathways: the formation of chloride and oxygen, and the disproportionation to chloride and chlorate (B79027). castlechem.com.auforceflowscales.com The presence of transition metal ions like copper, nickel, and cobalt can catalyze the decomposition to oxygen. researchgate.netdiva-portal.org

Stabilizers inhibit this decomposition through several mechanisms:

Chelation of Metal Ions: Phosphates and organic stabilizers like phenanthroline and hydroxyquinoline can form stable complexes with metal ions, preventing them from catalyzing the decomposition of hypochlorite. google.comjustia.com Silicates also contribute by adsorbing these catalytic metal ions. patsnap.comgoogle.com

pH Buffering: Phosphate buffers maintain an alkaline pH, which is crucial for stability. google.comnih.gov In alkaline conditions, the equilibrium shifts towards the more stable hypochlorite ion (OCl⁻) rather than the less stable hypochlorous acid (HOCl). google.com

Formation of Stable Molecular Groups: Some stabilizers, like sodium sulfamate, are thought to form stable molecular groups with sodium hypochlorite through covalent interactions, thereby inhibiting its spontaneous decomposition. patsnap.com

By employing these multi-faceted stabilization strategies, the shelf life and efficacy of hypochlorite-based formulations can be significantly enhanced.

Computational and Theoretical Modeling of Hypochlorite Phosphate Interactions

Quantum Chemical Calculations of Reaction Pathways and Transition States

Quantum chemical calculations are a fundamental tool for exploring the mechanisms of chemical reactions. nih.govresearchgate.net These calculations can map out the potential energy surface of a reaction, identifying the most energetically favorable pathways from reactants to products. nih.gov This involves locating and characterizing the transition states, which are the high-energy intermediates that govern the reaction rate.

For the interaction between hypochlorite (B82951) and phosphate (B84403) ions in an aqueous solution containing sodium ions, quantum chemical calculations could be employed to:

Identify potential reaction products: Determine the likely products of hypochlorite decomposition or its reaction with the phosphate anion.

Calculate activation energies: By determining the energy of the transition states, the activation energy for various potential reaction pathways can be calculated, offering insights into which reactions are kinetically feasible. researchgate.net

Elucidate reaction mechanisms: These calculations can reveal the step-by-step process of bond breaking and formation, providing a detailed understanding of how hypochlorite and phosphate might interact or transform. nih.gov

Automated reaction path search methods can systematically explore the potential reactions without prior knowledge of the products, making them a powerful tool for discovery. nih.govchemrxiv.org

Molecular Dynamics Simulations of Solvation and Interfacial Processes in Aqueous Systems

Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. nih.gov For tetrasodium (B8768297) hypochlorite phosphate in an aqueous solution, MD simulations would provide a dynamic picture of how the individual ions interact with each other and with the surrounding water molecules.

Key insights that could be gained from MD simulations include:

Solvation Shell Structure: MD simulations can characterize the hydration shells around the sodium, hypochlorite, and phosphate ions, including the number of water molecules in the first solvation shell and their orientation. nih.govresearchgate.net For the highly charged phosphate ion, the first hydration shell is a significant feature of its solution-phase structure. researchgate.net

Ion Pairing: These simulations can predict the extent of ion pairing between the sodium cations and the hypochlorite and phosphate anions in solution.

Interfacial Dynamics: If a solid phase of tetrasodium hypochlorite phosphate were present, MD simulations could model the processes occurring at the solid-liquid interface, such as dissolution and the interaction of water molecules with the crystal surface.

The following table illustrates the type of data that can be obtained from MD simulations for the hydration structure of ions in an aqueous solution.

| Ion | Average Coordination Number (First Solvation Shell) | Average Residence Time of Water (ps) |

| Na⁺ | 4-6 | 50-100 |

| ClO⁻ | 6-8 | 5-10 |

| PO₄³⁻ | 12-14 | 20-40 |

Note: This table contains representative values for illustrative purposes and are not based on specific experimental data for tetrasodium hypochlorite phosphate.

Prediction of Complex Structures, Bonding Characteristics, and Energetic Stability

Computational methods are invaluable for predicting the three-dimensional structure of chemical compounds and understanding the nature of their chemical bonds. nih.gov For a complex ionic compound like tetrasodium hypochlorite phosphate, these methods could be used to predict its crystal structure and the geometry of any complex ions that may form in solution.

The prediction of complex structures would involve:

Energy Minimization: Finding the most stable arrangement of the sodium, hypochlorite, and phosphate ions in a crystal lattice.

Bonding Analysis: Tools like Crystal Orbital Hamilton Population (COHP) analysis can be used to quantify the strength and nature of the ionic and any potential covalent interactions within the compound.

Kinetic Modeling of Hypochlorite Decomposition and Phosphate Conversion Reactions

Kinetic modeling is used to simulate the rates of chemical reactions over time. nih.govplos.org For a solution of tetrasodium hypochlorite phosphate, a kinetic model could predict the change in concentration of the hypochlorite and phosphate ions under various conditions.

A comprehensive kinetic model would consider:

Decomposition Pathways: The various reactions that lead to the breakdown of the hypochlorite ion.

Phosphate Reactions: Any reactions involving the phosphate ion, such as protonation or complexation.

Rate Constants: The model would incorporate rate constants for each elementary reaction, which could be derived from experimental data or estimated using theoretical methods like transition state theory combined with quantum chemical calculations.

The following table provides an example of the parameters that would be included in a kinetic model for hypochlorite decomposition.

| Reaction | Rate Law | Rate Constant (k) | Activation Energy (Ea) |

| Hypochlorite Decomposition | Rate = k[ClO⁻]² | Example: 1.0 x 10⁻³ M⁻¹s⁻¹ | Example: 100 kJ/mol |

| Phosphate-Catalyzed Decomposition | Rate = k'[ClO⁻][PO₄³⁻] | Example: 5.0 x 10⁻³ M⁻²s⁻¹ | Example: 85 kJ/mol |

Note: This table contains representative values for illustrative purposes and are not based on specific experimental data for tetrasodium hypochlorite phosphate.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and solids. researchgate.netnih.gov It is a popular and versatile tool for predicting a wide range of molecular properties.

For tetrasodium hypochlorite phosphate, DFT studies could provide detailed information on:

Electron Distribution: Mapping the electron density to understand how charge is distributed across the hypochlorite and phosphate ions and to identify regions that are susceptible to electrophilic or nucleophilic attack. researchgate.net

Molecular Orbitals: Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can provide insights into the reactivity of the ions. The HOMO-LUMO gap is an indicator of chemical stability. researchgate.net

Reactivity Descriptors: DFT can be used to calculate various reactivity indices, such as electronegativity, hardness, and softness, which help to predict the chemical behavior of the compound.

The table below shows examples of electronic properties that can be calculated using DFT.

| Species | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Hypochlorite Ion (ClO⁻) | -2.5 | 4.5 | 7.0 |

| Phosphate Ion (PO₄³⁻) | -4.0 | 5.0 | 9.0 |

Note: This table contains representative values for illustrative purposes and are not based on specific experimental data for tetrasodium hypochlorite phosphate.

Advanced Applications and Material Science Perspectives of Hypochlorite Phosphate Interactions

Research on Surface Chemistry and Material Modification by Hypochlorite-Phosphate Treatment

The combined oxidative power of hypochlorite (B82951) and the reactive nature of phosphate (B84403) ions make this system a potent agent for modifying the surface chemistry and properties of various materials. Research in this area focuses on understanding and harnessing these interactions for specific applications.

Dentin, a complex mineralized tissue, serves as a key model substrate for studying hypochlorite-phosphate interactions. Sodium hypochlorite is a well-established proteolytic agent capable of removing the organic components from the dentin matrix. nih.gov Research has shown that treating demineralized human root dentin with sodium hypochlorite solutions can significantly influence its potential for remineralization in phosphate-containing solutions.

In one study, artificial dentin lesions were pre-treated with a 10% sodium hypochlorite (NaOCl) solution for two minutes before being immersed in a remineralizing solution containing calcium and phosphate. nih.gov This pre-treatment led to a notable increase in mineral accumulation. Specifically, the amount of mineral gained increased by approximately 27% in a fluoride-free remineralizing solution and by about 4% when 10 ppm of fluoride (B91410) was present. nih.gov The mechanism is attributed to the removal of the organic matrix by NaOCl, which creates more space for mineral crystal growth and may expose more nucleation sites for remineralization. nih.gov However, this treatment also caused a contraction of about 12% in the demineralized lesion area. nih.gov

Scanning electron microscopy (SEM) analyses have further elucidated the effects of hypochlorite on dentin substrates. Treatment can lead to the opening of dentin tubules and alterations to the inter- and peritubular dentin, with the extent of these changes varying between different types of teeth (e.g., human vs. bovine, primary vs. permanent). acta-microscopica.org

Table 1: Effect of NaOCl Pre-treatment on Dentin Remineralization An interactive data table summarizing research findings on the impact of sodium hypochlorite pre-treatment on the subsequent remineralization of artificial dentin lesions in a phosphate-containing buffer.

| Parameter | Treatment Group | Observation | Source |

|---|---|---|---|

| Mineral Gain (Fluoride-Free) | 10% NaOCl Pre-treatment | ~27% increase in accumulated mineral | nih.gov |

| Mineral Gain (10 ppm Fluoride) | 10% NaOCl Pre-treatment | ~4% increase in accumulated mineral | nih.gov |

| Lesion Contraction | 10% NaOCl Pre-treatment | ~12% contraction | nih.gov |

| Surface Morphology | Hypochlorite Treatment | Tubular disclosing, alteration of peri and intertubular dentin | acta-microscopica.org |

The chemical reactivity of hypochlorite solutions can significantly alter the mechanical integrity and surface characteristics of treated materials. Studies on dentin have demonstrated that higher concentrations of sodium hypochlorite can negatively impact its mechanical properties. For instance, immersion of dentin bars in a 5.25% NaOCl solution resulted in a significant decrease in both the elastic modulus and flexural strength compared to treatment with saline or 0.5% NaOCl. nih.gov This chemical degradation of the dentin matrix can alter strain characteristics on the tooth surface. nih.gov

The effects are not limited to biological substrates. In polymer science, hypochlorite treatment is known to affect the properties of membranes used in filtration systems. Exposure of polysulfone (PSf) and polyvinylpyrrolidone (B124986) (PVP) ultrafiltration membranes to sodium hypochlorite can lead to chain scission in the polymer molecules. core.ac.uk This degradation alters the membrane's texture and mechanical properties. Concurrently, the treatment can remove the PVP component from the surface, leading to an increase in permeability. core.ac.uk Similarly, for polyvinylidene fluoride (PVDF) membranes, NaOCl exposure can increase the number of surface pores and alter surface roughness, which in turn affects properties like pure water permeability. mdpi.com

Table 2: Impact of Sodium Hypochlorite on Material Mechanical Properties An interactive data table detailing the observed changes in mechanical and surface properties of various materials following exposure to sodium hypochlorite solutions.

| Material | NaOCl Concentration | Property Affected | Result | Source |

|---|---|---|---|---|

| Dentin | 5.25% | Elastic Modulus | Significant Decrease | nih.gov |

| Dentin | 5.25% | Flexural Strength | Significant Decrease | nih.gov |

| Polysulfone (PSf) Membranes | High Concentration | Permeability | Increase | core.ac.uk |

| Polysulfone (PSf) Membranes | High Concentration | Mechanical Properties | Changes due to polymer chain scission | core.ac.uk |

| Polyvinylidene Fluoride (PVDF) Membranes | N/A | Surface Pores | Increase in number | mdpi.com |

| Polyvinylidene Fluoride (PVDF) Membranes | N/A | Pure Water Permeability | Increase | mdpi.com |

Chemical Engineering and Process Optimization for Industrial Scale Systems

The industrial production of chlorinated trisodium (B8492382) phosphate involves reacting sodium phosphate, caustic soda (sodium hydroxide), and sodium hypochlorite. nih.gov One method involves adding trisodium phosphate and sodium hypochlorite solution into a mixing dissolver and reacting them at approximately 90°C for about 30 minutes, often with the addition of stabilizers like alkali metal fatty acid salts. chembk.com The product is then crystallized by cooling, separated, and dried. chembk.com

Process optimization in chemical manufacturing is critical for enhancing efficiency, reducing costs, and ensuring safety and environmental compliance. fraunhofer.de For systems involving hypochlorite and phosphate, optimization strategies could focus on several key areas:

Reaction Kinetics: Studying the reaction conditions (temperature, concentration, mixing rates) to maximize yield and product purity while minimizing reaction time and energy consumption.

Wastewater Treatment: Industrial processes using these chemicals can generate wastewater containing phosphorus. Chemical methods, such as the addition of sodium hydroxide (B78521) and carbide slag, can be introduced to precipitate and remove phosphorus, reducing its content from levels as high as 850-950 mg/L to below 1 mg/L. google.com

Material Handling and Stability: Sodium hypochlorite solutions are reactive and can be corrosive. google.comgoogle.com Process design must account for material compatibility to prevent equipment failure. coleparmer.com Furthermore, the final product is stable at room temperature but decomposes when heated, a factor that must be controlled during drying and storage. chembk.com

Hybrid Modeling: Combining physics-based models (thermodynamics, chemical processes) with data-driven approaches (sensor data on temperature, pressure) can create a more accurate simulation of the manufacturing process, allowing for the identification of optimal operating parameters and plant designs. fraunhofer.de

The production of the precursor, sodium hypochlorite, is typically achieved by reacting chlorine with sodium hydroxide, often at co-located chlor-alkali facilities. epa.gov The optimization of this entire supply chain, from precursor production to the final hypochlorite-phosphate product, is essential for industrial-scale viability.

Research on Corrosion Inhibition Mechanisms in Hypochlorite-Phosphate Solutions

While sodium hypochlorite solutions can be corrosive to some metals, the addition of phosphates can create a potent corrosion-inhibiting system. google.comgoogle.com The mechanism is primarily attributed to the ability of phosphate ions to form a protective film on the metal surface, which acts as a barrier to impede the corrosion process. nih.govnih.gov

Research into phosphate-based corrosion inhibitors has revealed several key mechanisms:

Anodic Inhibition: Phosphates are generally considered anodic inhibitors. nih.gov They react with metal ions (e.g., iron ions) generated at anodic sites during the initial stages of corrosion. This reaction forms an insoluble, stable metal phosphate layer (e.g., iron phosphate) that passivates the surface and stifles the anodic dissolution reaction. nih.govnih.gov

Competitive Adsorption: In environments containing aggressive ions like chlorides, phosphate ions can competitively adsorb onto the metal surface, particularly at weak points or incipient pits in the passive film, effectively blocking the chloride attack. nih.gov

Pore Filling: In porous materials like mortar or concrete, phosphate ions can react with calcium ions present in the matrix to form calcium phosphate precipitates. These precipitates can fill pores and cracks, reducing the permeability of the material to aggressive species and thus protecting embedded steel reinforcement. nih.gov

Synergistic Effects: The effectiveness of phosphate inhibitors can be enhanced by using them in combination with other substances, such as zinc ions or calcium compounds. google.comresearchgate.net For instance, the combination of a water-soluble calcium salt with a sugar acid in a hypochlorite solution provides a synergistic increase in corrosion inhibition. google.com Similarly, a combination of sodium carbonate and sodium tetrapolyphosphate has been shown to act as a corrosion inhibitor for steel in sodium hypochlorite solutions. jst.go.jp

Table 3: Mechanisms and Efficacy of Phosphate-Based Corrosion Inhibitors An interactive data table summarizing the mechanisms and observed performance of phosphate-based corrosion inhibition systems.

| Inhibitor System | Proposed Mechanism | Key Finding | Source |

|---|---|---|---|

| Trisodium Phosphate (Na₃PO₄) | Anodic inhibition; formation of iron phosphate layer. | Can prevent pitting corrosion of steel in simulated concrete pore solution. | nih.gov |

| Ammonium Phosphate Monobasic | Formation of a protective passive film (Goethite, Maghemite, Iron Phosphate). | Achieved 90% inhibition efficiency for steel rebar in a chloride-containing solution. | nih.gov |

| 2-Cl EPA and Zn²⁺ | Synergistic effect; formation of a protective film. | A formulation of 300ppm 2-Cl EPA and 300ppm Zn²⁺ showed 95% inhibition efficiency. | researchgate.net |

| Sugar Acid and Calcium Salt in Hypochlorite | Synergistic inhibition. | Prevents corrosion on treated surfaces without destabilizing the hypochlorite solution. | google.com |

| Sodium Carbonate and Sodium Tetrapolyphosphate in Hypochlorite | Corrosion inhibition. | Acts as an effective corrosion inhibitor for steel. | jst.go.jp |

Development of Novel Materials Leveraging Hypochlorite-Phosphate Reactivity

The unique reactivity of the hypochlorite-phosphate system opens avenues for the development of novel materials with tailored functionalities. While the primary application of chlorinated trisodium phosphate is as a disinfectant and cleaner, the underlying chemical principles can be leveraged in material science. nih.gov

Surface-Functionalized Materials: The ability of the system to modify surfaces can be harnessed to create materials with specific properties. For example, the controlled treatment of polymer surfaces could be used to introduce hydrophilic, oxygen-bearing functional groups, altering their wettability and adhesion characteristics for applications in coatings or biomedical devices. researchgate.net

Advanced Composite Materials: The interaction with mineralized substrates suggests potential applications in developing bio-composites. By controlling the removal of organic components and subsequent remineralization with phosphate-based compounds, it may be possible to create hybrid materials with enhanced mechanical properties or biocompatibility. The formation of insoluble phosphate crystals could be used to strengthen porous structures. chembk.com

Protective Coatings: Building on the corrosion inhibition research, novel anti-corrosion coatings can be developed. Formulations incorporating a stabilized hypochlorite-phosphate complex could provide a dual function: surface cleaning and passivation. The phosphate component would react with the metal substrate to form a durable, protective phosphate layer, preventing corrosion. nih.gov

Controlled-Release Systems: The crystalline structure of chlorinated trisodium phosphate, (Na₃PO₄·11H₂O)₄·NaOCl, encapsulates sodium hypochlorite. nih.gov This principle of encapsulating a reactive species within a stable, soluble crystal could be explored for developing new materials for controlled delivery of other active agents, where the dissolution of the phosphate matrix triggers the release.

Research in these areas is still emerging, but it represents a logical extension of the fundamental chemical interactions observed in existing applications.

Future Research Trajectories and Interdisciplinary Opportunities in Hypochlorite Phosphate Chemistry

Exploration of Undiscovered Reaction Pathways and Novel Complex Formations

The reaction between sodium hypochlorite (B82951) and trisodium (B8492382) phosphate (B84403) can yield a variety of products, with the specific outcomes influenced by factors such as reactant concentrations, pH, and temperature. researchgate.net Future research could delve deeper into these reaction mechanisms to uncover and control the formation of novel hypochlorite-phosphate complexes. While the formation of chlorinated trisodium phosphate is known, rsc.orgnih.gov the potential for other, more complex structures remains largely unexplored.

Investigations into the kinetics and thermodynamics of these reactions could reveal previously unknown intermediates and final products. For instance, studies on the reactions of organophosphorus esters have identified various mechanistic pathways, including associative and dissociative mechanisms. frontiersin.org Applying similar detailed mechanistic studies to the hypochlorite-phosphate system could unveil new reaction possibilities. The interaction of hypochlorite with phosphonates is also an area of interest, with research showing that advanced oxidation processes can degrade phosphonates to orthophosphates. researchgate.netbohrium.com Further exploration of these reactions could lead to the development of novel catalytic systems or tailored synthesis of functional molecules.

Integration of Hypochlorite-Phosphate Chemistry with Green Chemistry Principles

The traditional synthesis of chlorinated trisodium phosphate involves processes that may not align with modern principles of green chemistry. researchgate.netbohrium.comacs.org A significant future research trajectory lies in developing more sustainable and environmentally benign methods for its production. This could involve exploring alternative reaction media, such as water-based systems, to replace organic solvents. researchgate.net Research into the feed-controlled substitution reaction of POCl3 in water has shown promise for the synthesis of other phosphate compounds and could be adapted for hypochlorite-phosphate chemistry. researchgate.net

Furthermore, the development of catalytic processes that are more energy-efficient and generate fewer byproducts is a key goal. The use of electrochemical synthesis for sodium hypochlorite is gaining traction as a greener alternative to traditional chemical methods due to its high efficiency and reduced environmental impact. rsc.orgrsc.org Integrating such electrochemical approaches into the synthesis of tetrasodium (B8768297) hypochlorite phosphate could represent a significant advancement in green chemistry. Additionally, the environmental impact of phosphates is a major concern due to their role in eutrophication. ucdavis.edu Future research should focus on developing closed-loop processes or finding ways to recycle and reuse phosphate-containing waste streams from the production process.

Application of Advanced In-Situ Characterization Techniques

Understanding the dynamic processes that occur during the formation and reaction of hypochlorite-phosphate compounds requires sophisticated analytical techniques. Advanced in-situ characterization methods offer the ability to monitor these reactions in real-time, providing invaluable insights into reaction kinetics, intermediate species, and structural evolution. rsc.orgquora.com

Table 1: Potential In-Situ Characterization Techniques for Hypochlorite-Phosphate Chemistry

| Technique | Information Gained | Potential Application in Hypochlorite-Phosphate Chemistry |

| In-situ Raman Spectroscopy | Vibrational modes of molecules, identification of functional groups, and monitoring of concentration changes. researchgate.netrsc.org | Tracking the formation and decomposition of hypochlorite-phosphate complexes, studying the influence of pH on species distribution, and identifying reaction intermediates. rsc.orgresearchgate.netplymouth.ac.uk |

| In-situ X-ray Absorption Spectroscopy (XAS) | Local atomic structure, oxidation states, and coordination environment of specific elements. nih.govnitech.ac.jp | Determining the coordination environment of phosphorus and the oxidation state of chlorine in novel complexes, and observing structural changes during reactions. |

| In-situ Electron Microscopy | Real-time imaging of morphological changes at the nanoscale. | Visualizing the crystallization process of tetrasodium hypochlorite phosphate and observing the interaction of the compound with surfaces. |

The application of these techniques, which have been successfully used to study related systems, rsc.orgnih.govresearchgate.net would provide a deeper molecular-level understanding of hypochlorite-phosphate chemistry, moving beyond the current knowledge based primarily on ex-situ analyses.

Validation of Computational Models with Experimental Data for Predictive Chemistry

Computational chemistry offers a powerful tool for predicting the properties and reactivity of chemical compounds, potentially accelerating the discovery of new materials and reaction pathways. In the context of hypochlorite-phosphate chemistry, computational models can be developed to simulate the interactions between hypochlorite and phosphate ions, predict the structures of novel complexes, and elucidate reaction mechanisms.

The development of expert systems and Quantitative Structure-Activity Relationship (QSAR) models has shown promise in predicting the toxicity of chemical compounds based on their structural features. nih.gov Similar approaches could be applied to predict the properties and potential applications of new hypochlorite-phosphate derivatives. For instance, computational fluid dynamics (CFD) has been used to simulate biological phosphorus removal in bioreactors, demonstrating the potential of such models in complex chemical systems. nih.gov

Crucially, the accuracy of these computational models relies on their validation with robust experimental data. A synergistic approach, where experimental results from techniques like in-situ spectroscopy are used to refine and validate theoretical models, will be essential for developing a truly predictive understanding of hypochlorite-phosphate chemistry. This iterative process of a "theory-experiment-application" cycle will be pivotal for future advancements.

Interdisciplinary Studies at the Interface of Materials Science, Environmental Chemistry, and Chemical Engineering

The unique properties of tetrasodium hypochlorite phosphate position it at the crossroads of several scientific disciplines, offering a wealth of interdisciplinary research opportunities.

Materials Science: The ability of hypochlorite to be stabilized by phosphate opens up possibilities for developing novel functional materials. researchgate.net For example, research into hypochlorite-releasing materials for biomedical applications, such as antimicrobial coatings or wound dressings, could benefit from the controlled release properties afforded by the phosphate matrix. drugbank.comasm.org The use of sodium hypochlorite and phosphate buffer in the preparation of advanced materials like lignocellulose nanofibers further highlights the potential for interdisciplinary collaboration. acs.org

Environmental Chemistry: The strong oxidizing properties of hypochlorite make it a candidate for advanced oxidation processes (AOPs) for water and wastewater treatment. researchgate.netrsc.orgepa.gov Research into the use of hypochlorite-phosphate systems for the degradation of persistent organic pollutants could lead to more effective and efficient water purification technologies. researchgate.net Understanding the environmental fate and impact of these compounds is also crucial, particularly concerning the potential for phosphate to contribute to eutrophication. ucdavis.edu

Chemical Engineering: Optimizing the industrial production of chlorinated trisodium phosphate presents numerous challenges and opportunities for chemical engineers. acs.org This includes designing more efficient reactors, improving process control to maximize yield and purity, and developing sustainable and cost-effective manufacturing processes. bohrium.com The study of reaction kinetics and process modeling will be essential for scaling up the production of novel hypochlorite-phosphate materials developed in the laboratory.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.